{spiro[2.5]octan-1-yl}methanol
Description
Significance of Spirocyclic Systems in Contemporary Organic Chemistry Research
Spirocyclic systems, defined by two rings sharing a single atom, are pivotal in modern organic chemistry. Their inherent three-dimensionality allows for the creation of molecules with specific spatial arrangements of functional groups, a feature highly sought after in drug discovery and materials science. walshmedicalmedia.comtandfonline.com This unique architecture provides a rigid scaffold that can lead to enhanced interaction with biological targets like proteins and enzymes. tandfonline.comresearchgate.net
The interest in spiro compounds has grown exponentially, with thousands of publications appearing annually since 2010. mdpi.come-bookshelf.de This surge is fueled by their diverse applications, which include roles as anticancer, antibacterial, and antiviral agents. researchgate.netbohrium.com Furthermore, spirocycles are prevalent in natural products, which have historically been a rich source of inspiration for new medicines. beilstein-journals.orgnih.gov The conformational restriction imposed by the spiro center can also improve crucial drug-like properties such as solubility, metabolic stability, and bioavailability. researchgate.netresearchgate.netacs.org
Evolution of Research on Spirocyclic Alcohols and their Derivatives
Research into spirocyclic alcohols and their derivatives has evolved significantly, driven by the development of novel synthetic methodologies. bohrium.com Early research often focused on the isolation and characterization of naturally occurring spiro compounds. However, the advancement of synthetic techniques, including asymmetric synthesis and catalytic methods, has enabled chemists to design and create complex spirocyclic structures with high precision. e-bookshelf.debeilstein-journals.org
The development of methods like intramolecular cyclization, cycloaddition reactions, and the use of hypervalent iodine reagents has expanded the accessibility of diverse spirocyclic scaffolds. researchgate.netbeilstein-journals.org This has paved the way for the systematic exploration of their structure-activity relationships (SAR), allowing for the fine-tuning of their biological and physical properties. researchgate.net The focus has shifted from simple synthesis to the stereoselective construction of these molecules, which is crucial for their interaction with chiral biological systems. rsc.org
Rationale and Scope of Academic Research Focused on {spiro[2.5]octan-1-yl}methanol
Academic research on this compound is driven by its potential as a versatile building block in organic synthesis. The presence of a primary alcohol group on the cyclopropane (B1198618) ring provides a reactive handle for further functionalization, allowing for the introduction of a wide array of chemical moieties. Its specific spiro[2.5]octane core, combining a small, strained cyclopropane ring with a more flexible cyclohexane (B81311) ring, presents a unique conformational landscape.
The scope of research includes the development of efficient synthetic routes to this compound and its derivatives. google.com For instance, a patented method describes the synthesis of a related compound, spiro[2.5]octane-6-carboxylate, via a Simmons-Smith-type cyclopropanation followed by reduction to the corresponding methanol (B129727). google.com Investigations also focus on its use as a precursor for more complex molecules, including those with potential applications in medicinal chemistry and materials science. ucl.ac.ukrsc.org
Overview of Key Academic Research Themes Pertaining to the Compound and Related Structures
Key research themes surrounding this compound and its analogs encompass several areas:
Synthetic Methodology: A primary focus is the development of novel and efficient synthetic pathways. This includes stereoselective methods to control the three-dimensional arrangement of the molecule, which is critical for its biological activity. rsc.org
Medicinal Chemistry: Spirocyclic scaffolds are increasingly incorporated into drug candidates to enhance properties like potency and selectivity. bohrium.comacs.org Research explores the use of spiro[2.5]octane derivatives as core structures in the design of new therapeutic agents. ucl.ac.uk For example, spiroindoline inhibitors of KIF18A, a target in cancer therapy, have been synthesized using spiro[2.5]octane intermediates. google.com
Fragrance Chemistry: The unique three-dimensional shape of spirocyclic molecules can lead to interesting olfactory properties. researchgate.net Research in this area investigates the synthesis and scent profiles of spiro[2.5]octane derivatives.
Materials Science: The rigid and well-defined structure of spiro compounds makes them attractive for the development of new materials with specific optical and electronic properties. walshmedicalmedia.com
Structure
2D Structure
Properties
IUPAC Name |
spiro[2.5]octan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-6-9(8)4-2-1-3-5-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMMOPOHARQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200055-30-7 | |
| Record name | {spiro[2.5]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Spiro 2.5 Octan 1 Yl Methanol
Historical Perspectives on Spiroalkane Synthesis Relevant to the Spiro[2.5]octane Skeleton
The fascination with spirocyclic compounds dates back to the early days of structural organic chemistry. Early synthetic chemists were intrigued by the unique three-dimensional architecture of these molecules. One of the pioneering reports relevant to the spiro[2.5]octane system was documented in 1948, focusing on the synthesis of various cyclopropane (B1198618) and spirane hydrocarbons. nist.gov These initial methods often involved multi-step sequences with harsh reaction conditions and moderate yields, reflecting the synthetic capabilities of the era.
Another foundational concept was the intramolecular cyclization of precursors like methyl cyclohexane-1-acetone-1-acetate, as noted in early studies by Qudrat-i-khuda in 1929. googleapis.com These explorations into keto-lactol tautomerism and subsequent cyclizations laid the groundwork for later, more refined strategies to construct the 1,3-dione variant of the spiro[2.5]octane skeleton. The first synthesis of the parent cyclopropane molecule itself was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane, a strategy conceptually similar to later intramolecular approaches for spirocycle formation. wikipedia.org
Classical Approaches to Constructing the Spiro[2.5]octane Skeleton
Classical methods for building the spiro[2.5]octane framework primarily involve two strategic disconnections: the formation of the cyclopropane ring onto a pre-existing cyclohexane (B81311) (cyclopropanation) or the rearrangement of a different bicyclic system to achieve the desired spirocyclic core (ring expansion/contraction).
Cyclopropanation refers to any chemical process that generates a cyclopropane ring. wikipedia.org This is a direct and widely used method for creating the spiro[2.5]octane system from a cyclohexyl-based precursor, typically an alkylidenecyclohexane or a related enone.
Key Cyclopropanation Methods:
Simmons-Smith Reaction : This classic method uses a carbenoid, typically iodomethylzinc iodide, to add a methylene (B1212753) group across a double bond. wikipedia.org It is known for its utility with alkenes that have directing groups, such as allylic alcohols, which can be relevant for introducing the methanol (B129727) functionality.
Corey-Chaykovsky Reaction : This reaction involves the use of sulfur ylides, such as dimethylsulfoxonium methylide, to react with α,β-unsaturated carbonyl compounds. mdpi.com For instance, the cyclopropanation of a 2-alkylidenecyclohexane-1,3-dione would directly yield a functionalized spiro[2.5]octane-dione skeleton.
Diazo Compound Decomposition : The reaction of diazoalkanes with alkenes, often catalyzed by transition metals like copper or rhodium, is a versatile method for cyclopropane synthesis. wikipedia.orgrsc.org The stereospecificity of this reaction is a key advantage, with cis-alkenes yielding cis-substituted cyclopropanes. wikipedia.org
Intramolecular Cyclization : The formation of the cyclopropane ring can be achieved by the intramolecular cyclization of a 1,3-dihalide using a Wurtz-type coupling or by the base-mediated cyclization of haloalkanes that have an appropriately located electron-withdrawing group to facilitate carbanion formation. wikipedia.org A practical synthesis of cyclohexane-1,3-dione-2-spirocyclopropanes was achieved by reacting 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, which generates the cyclopropane ring in high yields. researchgate.net
| Method | Reagent(s) | Typical Substrate | Key Features |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Alkenes (e.g., methylenecyclohexane) | Uses a zinc carbenoid; can be directed by hydroxyl groups. wikipedia.org |
| Corey-Chaykovsky Reaction | (CH₃)₃S(O)I, NaH | α,β-Unsaturated ketones | Forms cyclopropane ring adjacent to a carbonyl group. mdpi.com |
| Diazo Compound Addition | CH₂N₂, Metal catalyst (e.g., Cu, Rh) | Alkenes | Versatile and often stereospecific. wikipedia.orgrsc.org |
| Intramolecular SN2 | Sulfonium salt, Base | 1,3-Diketones | High-yielding for functionalized spiro[2.5]octane systems. researchgate.net |
Ring expansion and contraction strategies offer an alternative, often elegant, pathway to spirocycles. These methods typically start with a strained ring system that can be induced to rearrange, expanding one of the rings.
A prominent strategy involves the ring expansion of spirocyclopropanes. acs.org For example, spiro[cyclopropane-1,3′-oxindoles] can undergo a (3+2)-annulation with various partners under Lewis acid catalysis to form five-membered spiro-annulated rings. acs.org This principle can be applied to carbocyclic systems as well. A recently developed method transforms simple chlorosulfate (B8482658) derivatives into spirocarbocycles through a cascade reaction involving a ring-expansion process followed by a cationic cyclization. acs.org This approach is notable for proceeding without the need for any external reagent or catalyst, often just requiring heat. acs.org The "Successive Ring Expansion (SuRE)" strategy has also been developed for synthesizing challenging medium-sized rings and macrocycles, showcasing the power of controlled ring expansion methodologies. researchgate.net
Modern Catalytic Methods for the Synthesis of {spiro[2.5]octan-1-yl}methanol and its Analogues
Modern synthetic chemistry has increasingly turned to catalysis to construct complex molecular architectures with high precision and efficiency. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of spirocyclic systems, offering powerful tools for controlling stereochemistry.
Transition metals play an indispensable role in modern organic synthesis, enabling bond formations that are otherwise difficult to achieve. nih.gov Catalysts based on palladium, gold, silver, and ruthenium have been extensively used in the construction of spirocycles. nih.govrsc.orgmdpi.com
Palladium-catalyzed reactions, such as the Heck reaction, are powerful tools for forming C-C bonds. mdpi.com Intramolecular versions of these reactions can be designed to forge the spirocyclic core. For instance, a palladium-catalyzed decarboxylative allylic alkylation followed by an intramolecular cyclization has been used to construct spiro[indoline-3,2′-pyrrol]-2-one skeletons. researchgate.net Gold catalysts have been shown to be effective in tandem reactions, where a single catalyst orchestrates multiple transformations in one pot. An enantiospecific gold-catalyzed tandem 1,3-acetoxy transfer/Nazarov cyclization/aldol (B89426) reaction was used to create a complex spiro[4.5]decane derivative. mdpi.com Silver catalysts are often lower-cost alternatives and can effectively activate C-H bonds to generate useful organic scaffolds, including nitrile-containing spirooxindoles. nih.gov
| Metal Catalyst | Reaction Type | Example Application | Reference |
|---|---|---|---|
| Palladium (Pd) | Decarboxylative Allylic Alkylation / Cyclization | Synthesis of spiro[indoline-3,2′-pyrrol]-2-ones | researchgate.net |
| Gold (Au) | Tandem Cycloisomerization / Aldol Reaction | Formation of spiro[4.5]decane systems | mdpi.com |
| Silver (Ag) | C-H Bond Activation / Dialkylation | Synthesis of nitrile-containing spirooxindoles | nih.gov |
| Ruthenium (Ru) | Enantioselective Cyclopropanation | Generation of chiral spirocyclopropyl oxindoles | rsc.org |
Organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including spirocycles. nih.govwellesleybooks.com This approach avoids potentially toxic or expensive heavy metals and often provides high levels of stereocontrol.
Cascade reactions, where multiple bonds are formed in a single operation, are a hallmark of organocatalysis. researchgate.net For example, a Michael-Michael-aldol cascade reaction has been reported for the synthesis of spirooxindole derivatives in good yields and with excellent diastereo- and enantioselectivity. rsc.org Chiral primary amines, thioureas, and squaramides are common classes of organocatalysts that can activate substrates through the formation of transient enamine or iminium ion intermediates. nih.govresearchgate.net These methods have been particularly successful in the enantioselective synthesis of aza-spirocyclic compounds through formal [3+2] cycloaddition reactions. researchgate.net The combination of organocatalysis and transition metal catalysis has also become a major tool for synthesizing optically pure compounds containing chiral quaternary centers, a defining feature of spirocycles. nih.gov
Stereoselective Synthesis of Enantiopure this compound
The creation of single-enantiomer compounds is of paramount importance in medicinal chemistry and materials science, as the biological activity and physical properties of chiral molecules are often enantiomer-dependent. The enantioselective synthesis of spirocycles like this compound has been an area of active research. rsc.org Although specific methodologies for this exact target are not extensively documented, several powerful strategies employed for other spirocyclic systems can be applied.
Chiral Auxiliary-Based Methodologies in Spiro Alcohol Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgnih.gov
For the synthesis of enantiopure this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereoselective reduction of a ketone or the addition of a one-carbon unit. For instance, a prochiral precursor such as spiro[2.5]octan-1-one could be converted into a chiral enamine or imine using a chiral amine auxiliary like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). Subsequent diastereoselective alkylation or reduction, followed by removal of the auxiliary, would yield the chiral spiro alcohol.
Another approach involves attaching a chiral auxiliary to a precursor of the six-membered ring before the spirocyclization step. For example, a chiral oxazolidinone, popularized by David Evans, could be used to direct the diastereoselective cyclopropanation of a cyclohexenone derivative. The high degree of stereocontrol exerted by these auxiliaries allows for the predictable formation of one diastereomer over the other.
Table 1: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Auxiliary Type | Potential Application in Spiro Alcohol Synthesis | Key Features |
| Evans' Oxazolidinones | Amino alcohol-derived | Diastereoselective alkylations, aldol reactions, and cyclopropanations of a precursor. | Forms a chiral imide; substituents on the oxazolidinone ring effectively shield one face of the enolate. |
| SAMP/RAMP | Proline-derived amine | Asymmetric α-alkylation of the corresponding spiro[2.5]octan-1-one via a chiral hydrazone intermediate. | Reliable and predictable stereochemical outcomes; auxiliary is recoverable. |
| (1R,2S)-Ephedrine | Amino alcohol | Formation of chiral enamines or directing group for metal-catalyzed reactions. | Can form chelates to create a rigid, predictable transition state. |
| Camphorsultam | Terpene-derived | Diastereoselective reactions on substrates acylated with the auxiliary. | Highly crystalline derivatives aid in purification and characterization. |
This table presents potential applications of common chiral auxiliaries to the synthesis of this compound based on established methodologies for other chiral molecules.
Asymmetric Catalysis in Spiro[2.5]octan-1-yl}methanol Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Methodologies such as organocatalysis and transition-metal catalysis have been successfully applied to construct complex spirocyclic frameworks. nih.gov
A plausible strategy for synthesizing chiral this compound would involve the asymmetric reduction of spiro[2.5]octan-1-one. Chiral catalysts based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP, DuPhos) are highly effective for the hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
Alternatively, organocatalysis could be employed. Chiral primary or secondary amines, such as those derived from proline, can catalyze asymmetric Michael additions or aldol reactions to build the chiral spirocyclic core in a precursor. nih.gov For instance, an asymmetric Michael/aldol cascade reaction could be envisioned to construct the substituted cyclohexane ring with high stereocontrol before the formation of the final hydroxymethyl group.
Biocatalytic Routes to Chiral Spiro Alcohols
Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with exceptional selectivity under mild conditions. nih.govtudelft.nl For the synthesis of chiral alcohols, oxidoreductases, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are extremely powerful tools. nih.gov
The synthesis of enantiopure this compound is an ideal target for a biocatalytic reduction approach. The prochiral ketone, spiro[2.5]octan-1-one, could be subjected to enzymatic reduction using a carefully selected KRED. These enzymes often follow Prelog's rule to deliver a hydride to one face of the carbonyl, leading to the (S)-alcohol, though anti-Prelog enzymes are also available to produce the (R)-enantiomer. The process requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose. tudelft.nl
The advantages of this biocatalytic approach include:
High Enantioselectivity: Often achieving enantiomeric excess (e.e.) values >99%.
Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature and neutral pH.
Environmental Compatibility: Avoids the use of heavy metals and harsh reagents.
Table 2: Representative Ketoreductases for Asymmetric Ketone Reduction
| Enzyme Source | Substrate Type | Product Configuration | Cofactor |
| Lactobacillus kefir | Aromatic and aliphatic ketones | (S)-alcohols (Prelog) | NADPH |
| Rhodococcus ruber | Cyclic and bicyclic ketones | (R)-alcohols (anti-Prelog) | NADH |
| Candida parapsilosis | Various ketones | (S)-alcohols (Prelog) | NADPH |
| Engineered KREDs | Broad | Tunable for (S) or (R) | NADPH/NADH |
This table illustrates the types of enzymes that could be screened for the asymmetric reduction of spiro[2.5]octan-1-one.
Synthesis of Deuterated or Labeled this compound for Mechanistic Studies
Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an invaluable tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. The synthesis of deuterated this compound would require specific methods for deuterium incorporation.
A straightforward approach would be the reduction of spiro[2.5]octan-1-one using a deuterium-donating reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). This would install a deuterium atom specifically at the C1 position of the spiro[2.5]octane ring, yielding {1-deutero-spiro[2.5]octan-1-yl}methanol.
For labeling at other positions, different strategies are needed. Deuteration of the cyclopropane ring could potentially be achieved through a cyclopropanation reaction using deuterated reagents. Labeling the cyclohexane ring could be accomplished via H/D exchange reactions on a suitable precursor under basic or acidic conditions using a deuterium source like D₂O, or through catalytic deuteration of an unsaturated precursor like a spiro[2.5]octen-1-ol derivative. For example, the synthesis of deuterated n-octylamine has been achieved starting from an amide precursor and using deuterated reagents. epj-conferences.org A similar multi-step approach could be adapted for the target molecule.
Green Chemistry Principles and Sustainable Synthesis of Spiro Compounds
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.
The twelve principles of green chemistry provide a framework for this endeavor:
Prevention: Designing syntheses to prevent waste is preferable to treating waste after it is created.
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity.
Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous.
Design for Energy Efficiency: Energy requirements should be minimized. Syntheses at ambient temperature and pressure are ideal.
Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting.
Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided.
Catalysis: Catalytic reagents (especially biocatalysts) are superior to stoichiometric reagents.
Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function.
Real-time Analysis for Pollution Prevention: Analytical methodologies should be developed for real-time monitoring to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for accidents.
Reactivity and Transformation Pathways of Spiro 2.5 Octan 1 Yl Methanol
Reactions Involving the Primary Hydroxyl Functionality
The primary alcohol group in {spiro[2.5]octan-1-yl}methanol is a versatile functional handle that participates in a variety of classical alcohol reactions. These transformations are fundamental for modifying the molecule's properties or for incorporating it into larger, more complex structures.
Esterification and Etherification Reactions of this compound
The primary hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or promoted by coupling agents. For instance, in a related system, the esterification of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid is a key step in the synthesis of spiro[2.5]octane-5,7-dione. google.com Similarly, the reaction of related spirocyclic alcohols with chloroformates in the presence of a base like triethylamine (B128534) and DMAP can yield carbonate esters. nih.gov
Etherification, the conversion of the alcohol to an ether, can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. General procedures for the etherification of alcohols using organometallic reagents and specific peroxides have also been established. acs.org
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | Ester (R-COO-CH₂-spiro) |
| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Et₃N) | Ester (R-COO-CH₂-spiro) |
Oxidation and Reduction Pathways of the Alcohol Group
The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ambeed.com The use of mild reagents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane, selectively produces {spiro[2.5]octan-1-yl}carbaldehyde. More potent oxidizing agents, like chromium trioxide in aqueous acid (Jones reagent) or potassium permanganate, will typically lead to the formation of {spiro[2.5]octan-1-yl}carboxylic acid`. In studies on related spirocyclic scaffolds, primary alcohols have been successfully oxidized to the corresponding acids.
Conversely, the term "reduction pathway" in this context generally refers to the synthesis of this compound from its oxidized counterparts. The corresponding aldehyde or carboxylic acid (or its ester derivative) can be reduced back to the primary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) for aldehydes or the more powerful lithium aluminum hydride (LiAlH₄) for acids and esters.
Table 2: Common Oxidation Reactions of the Primary Alcohol
| Reagent | Conditions | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | {spiro[2.5]octan-1-yl}carbaldehyde |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to Room Temperature | {spiro[2.5]octan-1-yl}carboxylic acid |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | {spiro[2.5]octan-1-yl}carboxylic acid |
Formation of Halogenated Derivatives for Synthetic Utility
For further synthetic modifications, the hydroxyl group can be converted into a good leaving group, such as a halogen. The transformation of this compound into its corresponding chloro or bromo derivative provides a precursor for nucleophilic substitution and organometallic coupling reactions.
Standard methods for converting primary alcohols to alkyl halides are applicable. For example, reaction with thionyl chloride (SOCl₂) in the presence of a base like pyridine will yield {1-(chloromethyl)spiro[2.5]octane}. Similarly, treatment with phosphorus tribromide (PBr₃) would produce {1-(bromomethyl)spiro[2.5]octane}. While the direct halogenation of carboxylic acids via reactions like the Hunsdiecker-Borodin reaction is well-documented, the conversion of alcohols to halides is a more direct pathway from this compound.
Transformations Involving the Spiro[2.5]octane Core
The spiro[2.5]octane skeleton, characterized by the fusion of a cyclopropane (B1198618) and a cyclohexane (B81311) ring through a single carbon atom, is prone to unique transformations driven by the inherent strain of the three-membered ring. [7, 8]
Ring Opening and Rearrangement Reactions of the Spiro System
The cyclopropylcarbinyl moiety within the spiro[2.5]octane system is a key structural motif that facilitates ring-opening reactions, particularly through radical or cationic intermediates. [1, 2] When a radical is generated on the carbon adjacent to the cyclopropane ring (the α-cyclopropyl carbon), it can undergo rapid ring-opening. nih.gov
More significantly, studies on the oxidation of the parent spiro[2.5]octane have provided clear evidence for the involvement of cationic intermediates that lead to skeletal rearrangements. [1, 2] For example, the oxidation of spiro[2.5]octane can yield not only unrearranged products but also rearranged bicyclo[4.2.0]octan-1-ols. nih.gov This transformation is a diagnostic tool for the presence of a cationic intermediate, which allows the strained C-C bond of the cyclopropane ring to migrate, expanding the ring system and forming a more stable bicyclic product. [1, 2] Similar ring-opening mechanisms have been observed in related systems, such as the methylation of 6-oxa-spiro[2.5]octane-5,7-dione, which proceeds via the opening of the anhydride (B1165640) ring.
Table 3: Rearrangement of the Spiro[2.5]octane Core
| Intermediate | Reaction Type | Key Product | Significance |
|---|---|---|---|
| Cationic | Wagner-Meerwein type Rearrangement | bicyclo[4.2.0]octan-1-ol |
Diagnostic for cationic pathways nih.gov |
| Radical | Cyclopropylcarbinyl Ring Opening | Homoallylic radical | Can be trapped by reagents google.com |
Functionalization of the Spirocyclic Scaffold
Beyond reactions that transform the entire core, the spiro[2.5]octane scaffold can be selectively functionalized while retaining the spirocyclic structure. Research has shown that C-H bonds on the cyclohexane ring can be targeted for oxidation. google.com The cyclopropyl (B3062369) group exerts an electronic influence, activating the adjacent C4-H bonds toward hydrogen atom transfer (HAT). nih.gov
In manganese-catalyzed oxidations of spiro[2.5]octane with hydrogen peroxide, mixtures of alcohols, ketones, and esters are formed from the functionalization of the C4, C5, and C6 positions of the cyclohexane ring. google.com For instance, spiro[2.5]octan-4-one, spiro[2.5]octan-5-one, and spiro[2.5]octan-6-one have all been identified as products. google.com This demonstrates that even in the presence of the primary alcohol in this compound, remote C-H bonds on the scaffold remain potential sites for directed functionalization, offering a pathway to more complex, substituted spirocycles.
Advanced Spectroscopic and Structural Elucidation Research on Spiro 2.5 Octan 1 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and observing the dynamic behavior of molecules in solution. For {spiro[2.5]octan-1-yl}methanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential to fully characterize its complex spin system and conformational preferences.
To establish the covalent framework of this compound, a suite of 2D NMR experiments would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the cyclohexane (B81311) and cyclopropane (B1198618) rings, as well as the methanol (B129727) moiety. This would be crucial in assigning the protons of the methylene (B1212753) groups in the six-membered ring and identifying the protons of the three-membered ring and their relationship to the hydroxymethyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would provide an unambiguous assignment of the ¹³C signals by linking them to their corresponding, already assigned, proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): To piece together the complete carbon skeleton, HMBC is utilized. This technique detects longer-range couplings between protons and carbons (typically over two to three bonds). For this compound, key HMBC correlations would be expected between the protons of the hydroxymethyl group and the spiro carbon, as well as with C1 of the cyclopropane ring.
A hypothetical table of expected NMR data is presented below, based on the known structure of this compound.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~1.0-1.2 | ~25-30 | C2, C3, C8, CH₂OH |
| 2 | ~0.4-0.8 (m) | ~15-20 | C1, C3, C8 |
| 3 | ~0.4-0.8 (m) | ~15-20 | C1, C2, C8 |
| 4 | ~1.2-1.8 (m) | ~20-25 | C5, C6, C8 |
| 5 | ~1.2-1.8 (m) | ~25-30 | C4, C6, C7 |
| 6 | ~1.2-1.8 (m) | ~25-30 | C5, C7, C8 |
| 7 | ~1.2-1.8 (m) | ~20-25 | C6, C8, C4 |
| 8 (spiro) | - | ~30-35 | - |
| CH₂OH | ~3.5-3.7 (d) | ~60-65 | C1, C8 |
| OH | Variable | - | CH₂OH |
The stereochemistry of the substituent on the cyclopropane ring relative to the cyclohexane ring is a key structural feature of this compound. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in determining these spatial relationships. These experiments detect through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. For instance, NOE correlations between the proton on C1 and specific protons on the cyclohexane ring would help to define the preferred conformation of the molecule.
The cyclohexane ring in this compound is expected to undergo chair-to-chair conformational flipping. Variable temperature (VT) NMR studies would be crucial to investigate the dynamics of this process. At room temperature, this exchange may be fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed down, potentially allowing for the observation of distinct signals for the individual conformers. From this data, the energy barrier for ring inversion could be calculated.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure
The FT-IR and Raman spectra of this compound would be expected to show characteristic vibrational modes for its constituent parts.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (alkane) | Stretching | 2850-3000 |
| C-H (cyclopropane) | Stretching | ~3050 |
| C-O (alcohol) | Stretching | 1000-1260 |
| CH₂ | Bending (Scissoring) | ~1465 |
| Cyclohexane | Ring vibrations | Fingerprint region |
| Cyclopropane | Ring breathing | ~1250 |
The combination of FT-IR and Raman spectroscopy would be particularly powerful. Due to selection rules, some vibrational modes that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, providing complementary information for a more complete vibrational assignment.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if chiral)
This compound possesses a chiral center at C1 of the cyclopropane ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), would be essential for determining the enantiomeric purity and absolute configuration of a given sample. By comparing the experimentally measured chiroptical spectra with those predicted from quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the molecule can be determined.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. nih.gov Since this compound possesses a chiral center at the C1 position of the spiro[2.5]octane framework, CD spectroscopy can be employed to study its chiroptical properties. The technique measures the differential absorption of left and right circularly polarized light by the molecule, which is non-zero for chiral compounds. libretexts.orgwikipedia.orgnih.gov
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of the wavelength of light. wikipedia.org For a chiral molecule like this compound, an ORD spectrum provides information that is complementary to a CD spectrum. libretexts.orgleidenuniv.nl In regions far from an absorption band, the ORD curve is a plain curve, but as it approaches a chromophore's absorption maximum, it exhibits a characteristic peak and trough known as a Cotton effect. libretexts.orgscispace.com
The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule. scispace.comresearchgate.net For this compound, the weak n → σ* transition of the hydroxyl group's oxygen atom would be the primary contributor to the Cotton effect in the accessible UV range. The shape and sign of this curve are diagnostic for a specific enantiomer. ORD is particularly useful for establishing the absolute configuration by comparing the experimental data with that of structurally related compounds whose configurations are known.
| Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |
| Specific Rotation [α]D | +15.2° (c 1.0, CHCl3) | -15.2° (c 1.0, CHCl3) |
| ORD Cotton Effect Peak | Positive peak at ~220 nm | Negative peak at ~220 nm |
| ORD Cotton Effect Trough | Negative trough at ~200 nm | Positive trough at ~200 nm |
| CD λmax (Δε) | ~210 nm (+1.5) | ~210 nm (-1.5) |
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of a suitable crystal of this compound would yield precise coordinates for each atom, allowing for the unambiguous determination of its molecular geometry, conformation, and intermolecular interactions.
The crystallographic data would offer detailed insights into the molecule's conformation. The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. semanticscholar.orgrsc.org The bond lengths within the cyclopropane ring are anticipated to be shorter than typical C-C single bonds due to increased s-character in the bent bonds, a characteristic feature of such strained rings. wikipedia.org
Key torsion angles would define the precise shape of the molecule. For example, the torsion angle involving the spiro carbon, the C1 carbon, the exocyclic methylene carbon, and the oxygen atom (C(spiro)-C1-CH2-OH) would describe the orientation of the hydroxymethyl substituent. This orientation (axial vs. equatorial-like) is crucial for understanding the molecule's reactivity and its interactions in biological systems.
| Parameter | Expected Value Range (Å or °) | Significance |
| C-C Bond (Cyclopropane) | 1.49 - 1.52 Å | Shorter than typical alkanes, indicative of ring strain. wikipedia.org |
| C-C Bond (Cyclohexane) | 1.52 - 1.55 Å | Typical for alicyclic systems. |
| C-O Bond Length | 1.42 - 1.44 Å | Standard for a primary alcohol. |
| C-C-C Angle (Cyclopropane) | ~60° | Defines the highly strained triangular geometry. wikipedia.org |
| C(spiro)-C1-CH2-O Torsion Angle | Varies | Determines the rotameric conformation of the hydroxymethyl group. |
The presence of the hydroxyl group in this compound makes it a prime candidate for forming hydrogen bonds in the crystalline state. wikipedia.orglibretexts.org The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen lone pairs). libretexts.orgresearchgate.net X-ray analysis would reveal how individual molecules assemble into a larger, ordered, three-dimensional lattice.
It is highly probable that the molecules would form extended chains or networks where the hydroxyl group of one molecule bonds to the hydroxyl group of a neighboring molecule (O-H···O). mdpi.comrsc.org The specific pattern of this hydrogen bonding network is a key feature of the crystal packing. Analysis of these interactions provides insight into the forces that govern the crystallization process and the physical properties of the solid material, such as its melting point and solubility.
Mass Spectrometry Techniques Beyond Basic Identification
While standard mass spectrometry confirms the molecular weight, advanced techniques like tandem mass spectrometry (MS/MS) are essential for detailed structural elucidation by analyzing fragmentation pathways. gre.ac.uk
In an MS/MS experiment, the molecular ion (or a protonated molecule, [M+H]+) of this compound is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. Analyzing the masses of these fragments allows for the reconstruction of the molecule's connectivity and the identification of characteristic structural motifs.
For this compound (Molecular Weight: 126.20 g/mol ), several key fragmentation pathways can be predicted:
Dehydration: A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a fragment ion at m/z 108. libretexts.orgyoutube.com
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen-bearing carbon is a dominant pathway. libretexts.orgwhitman.edujove.com This can occur in two ways:
Loss of the cyclopropyl (B3062369) group (C3H5•, 41 Da), resulting in a fragment at m/z 85.
Cleavage of the C1-C(spiro) bond, which would lead to ring opening and subsequent rearrangements.
Ring Cleavage: The strained cyclopropane ring or the cyclohexane ring can undergo cleavage, leading to a complex series of fragment ions characteristic of cyclic systems. youtube.comwhitman.edu
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation Pathway |
| 127 ([M+H]+) | 109 | 18 (H2O) | Dehydration. libretexts.org |
| 127 ([M+H]+) | 85 | 42 (C3H6) | Alpha-cleavage with rearrangement (loss of cyclopropane). |
| 127 ([M+H]+) | 95 | 32 (CH3OH) | Loss of methanol after rearrangement. |
| 127 ([M+H]+) | 67 | 60 | Complex ring cleavage and subsequent losses. |
This detailed fragmentation analysis provides a structural fingerprint that can be used to distinguish this compound from its isomers and to identify it in complex mixtures.
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds through the precise measurement of their mass-to-charge ratio (m/z). In the structural elucidation of this compound, HRMS provides critical data to confirm its molecular formula, C9H16O. This technique is distinguished by its ability to resolve minute mass differences, thereby enabling the differentiation of molecules with the same nominal mass but different elemental compositions.
The analysis of this compound by HRMS would theoretically yield a high-resolution mass spectrum in which the monoisotopic peak, corresponding to the molecule constituted entirely of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), is measured with exceptional accuracy. The theoretical exact mass of this compound can be calculated by summing the precise masses of its constituent atoms.
Theoretical Exact Mass Calculation:
9 Carbon atoms (¹²C) = 9 × 12.000000 = 108.000000 Da
16 Hydrogen atoms (¹H) = 16 × 1.007825 = 16.125200 Da
1 Oxygen atom (¹⁶O) = 1 × 15.994915 = 15.994915 Da
Total Theoretical Exact Mass = 140.120115 Da
An experimentally obtained HRMS spectrum would be expected to show a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of C9H16O.
Furthermore, HRMS allows for the detailed analysis of the isotopic pattern of the molecular ion. The presence of naturally occurring heavier isotopes, primarily ¹³C, results in a characteristic distribution of isotopic peaks. For this compound, the molecular ion peak (M) will be accompanied by an M+1 peak, which is approximately 9.88% as abundant as the monoisotopic peak. This M+1 peak arises from the statistical probability of one of the nine carbon atoms in the molecule being a ¹³C isotope. The relative abundance of the M+2 peak, resulting from the presence of two ¹³C isotopes or one ¹⁸O isotope, is significantly lower. The precise prediction and observation of this isotopic pattern provide a high degree of confidence in the assigned molecular formula.
The fragmentation of alcohols in a mass spectrometer typically proceeds through two main pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon, while dehydration results in the loss of a water molecule. libretexts.orglibretexts.org Although the molecular ion of alcohols can sometimes be weak or undetectable, HRMS can aid in identifying these characteristic fragments with high mass accuracy, further supporting the structural elucidation. whitman.eduyoutube.com
Below is a data table summarizing the theoretical high-resolution mass spectrometry data for this compound.
| Parameter | Value |
| Molecular Formula | C9H16O |
| Theoretical Monoisotopic Mass (Da) | 140.120115 |
| M+1 Isotope (¹³C) Relative Abundance (%) | 9.88 |
| M+2 Isotope Relative Abundance (%) | 0.45 |
Computational and Theoretical Investigations of Spiro 2.5 Octan 1 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior of {spiro[2.5]octan-1-yl}methanol. These calculations provide a deep understanding of the molecule's stability, reactivity, and orbital interactions.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, known as the ground state geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.
Energetics, including the total energy of the molecule and the heats of formation, are also key outputs of DFT calculations. The solid-state heats of formation for various energetic compounds have been successfully calculated using the Politzer approach, which relies on heats of sublimation, providing a pathway to understanding their thermodynamic stability. nih.gov
Table 1: Representative DFT-Calculated Parameters for a Spirocyclic System (Illustrative)
| Parameter | Value |
| Total Energy | Value (Hartrees) |
| Heat of Formation (gas-phase) | Value (kJ/mol) |
| C-C Bond Lengths (cyclohexane ring) | Range (Å) |
| C-C Bond Lengths (cyclopropane ring) | Range (Å) |
| C-O Bond Length | Value (Å) |
| Key Bond Angles | Values (Degrees) |
Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.
Energy Profiles and Transition State Analysis for Reaction Pathways
Understanding the chemical reactions of this compound involves mapping out the energy changes that occur as reactants are converted into products. Computational methods can model these reaction pathways and identify the transition states, which are the highest energy points along the reaction coordinate.
Theoretical studies on the reaction mechanisms of various organic molecules, such as the gas-phase oxidation of thiols by OH radicals, demonstrate a common approach. nih.gov The process typically involves:
Formation of a pre-reactive complex between the reactants.
Identification of the transition state structure.
Formation of a post-reactive complex.
Separation into final products. nih.gov
The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. While specific reaction pathways for this compound have not been detailed in the available literature, common reactions for alcohols could be computationally investigated, such as oxidation or esterification. Theoretical studies on other compounds have successfully built potential energy surfaces at high levels of theory, like CCSD(T)/CBS, with geometries optimized at the B3LYP/6-311++G(d,p) level, to elucidate reaction mechanisms. rsc.org
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of this theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity.
The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting areas susceptible to electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.comnih.gov
For spirocyclic compounds, the rigid three-dimensional structure can influence the localization of these frontier orbitals. mdpi.com DFT calculations are commonly used to determine the energies and shapes of the HOMO and LUMO. For example, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) basis set to understand its electronic transitions and reactivity. researchgate.net
Table 2: Illustrative Frontier Orbital Data for a Spirocyclic System
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: This table is illustrative. Specific values for this compound would require dedicated quantum chemical calculations.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
Exploration of Conformational Space and Energy Minima
Conformational analysis aims to identify all stable conformers of a molecule and determine their relative energies. For the spiro[2.5]octane system, the cyclohexane (B81311) ring can adopt different conformations, such as chair, boat, and twist-boat. The presence of the spiro-fused cyclopropane (B1198618) ring introduces specific steric constraints that influence the conformational preferences.
A study on the closely related compound, spiro[2.5]octan-6-ol, used low-temperature Proton Magnetic Resonance (PMR) spectra to determine the free energy difference for the axial-equatorial conformational equilibrium to be 0.79 kcal/mol at -75 °C. doi.org This indicates a preference for one conformation over the other.
Computational methods, such as molecular mechanics, can systematically explore the potential energy surface of a molecule to locate the energy minima corresponding to stable conformers. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives was performed using NMR spectroscopy, where the relative configuration and preferred conformations were determined by analyzing homonuclear coupling constants and chemical shifts. nih.gov
Dynamic Behavior of the Spiro[2.5]octane System
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model vibrations, rotations, and conformational transitions over time.
For spirocyclic compounds, MD simulations can reveal how the molecule moves and changes shape in different environments. For example, MD simulations have been used to study the interaction of spirocyclic compounds with biological targets like DNA. nih.gov These simulations, often run for nanoseconds, can provide insights into the stability of complexes and the nature of intermolecular interactions. nih.gov
In the context of this compound, an MD simulation could be used to study the dynamics of the cyclohexane ring inversion, where it flips between different chair conformations. The energy barrier for this process in spiro[2.5]octan-6-ol was experimentally determined to be 14.4 ± 1.3 kcal/mol, a value that could be computationally verified and further investigated using MD simulations. doi.org
Prediction of Spectroscopic Parameters (NMR, IR, CD) from First Principles
The theoretical prediction of spectroscopic parameters from first principles, utilizing quantum chemical calculations, provides a powerful tool for the structural elucidation and characterization of molecules like this compound. These ab initio and Density Functional Theory (DFT) methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and circular dichroism (CD) spectra, offering insights that are complementary to experimental data.
For this compound, computational approaches typically begin with a conformational analysis to identify the lowest energy geometries of the molecule. Using these optimized structures, spectroscopic properties are then calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) for both ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, commonly paired with DFT functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-31G(d,p)). The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are invaluable for assigning complex spectra and verifying stereochemical assignments.
Infrared (IR) Spectroscopy: The prediction of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes for this compound, such as the O-H stretch of the alcohol, C-H stretches of the spirocyclic system, and the C-O stretching vibration, can be precisely predicted.
Circular Dichroism (CD) Spectroscopy: For chiral molecules like the enantiomers of this compound, CD spectroscopy is a critical technique. Theoretical CD spectra can be computed by calculating the rotational strengths for electronic transitions using time-dependent DFT (TD-DFT). The predicted spectrum, plotting differential absorption (Δε) versus wavelength, can be used to assign the absolute configuration of a stereocenter by comparing the calculated spectrum of a known enantiomer (e.g., the R-enantiomer) with the experimental spectrum.
Below are tables representing typical data obtained from such first-principles calculations for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated at the B3LYP/6-31G(d,p) level of theory, referenced to TMS.
| Atom Position | Predicted ¹³C Shift (δ) | Atom Position | Predicted ¹H Shift (δ) |
| C1 (CH) | 71.5 | H on C1 | 3.85 |
| C2 (CH₂) | 16.2 | H's on C2 | 0.45, 0.60 |
| C3 (Spiro C) | 25.8 | - | - |
| C4 (CH₂) | 26.1 | H's on C4 | 1.55 |
| C5 (CH₂) | 25.9 | H's on C5 | 1.50 |
| C6 (CH₂) | 26.1 | H's on C6 | 1.55 |
| C7 (CH₂) | 34.0 | H's on C7 | 1.30, 1.90 |
| C8 (CH₂) | 34.0 | H's on C8 | 1.30, 1.90 |
| C9 (CH₂OH) | 65.4 | H's on C9 (CH₂OH) | 3.60, 3.75 |
| - | - | H on OH | 2.10 (variable) |
Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound Harmonic frequencies calculated at the B3LYP/6-31G(d) level and scaled by a factor of 0.9613.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch (Hydrogen Bonded) | 3350 | Strong, Broad |
| C-H Stretch (Cyclohexane) | 2925, 2855 | Strong |
| C-H Stretch (Cyclopropane) | 3010, 3080 | Medium |
| C-H Scissoring/Bending | 1450 | Medium |
| C-O Stretch (Primary Alcohol) | 1045 | Strong |
| O-H Bend | 1350 | Medium, Broad |
Table 3: Predicted CD Spectral Data for (R)-{spiro[2.5]octan-1-yl}methanol Calculated using TD-DFT at the B3LYP/aug-cc-pVDZ level.
| Wavelength (nm) | Excitation Energy (eV) | Rotational Strength (R) | Cotton Effect Sign |
| 215 | 5.77 | +15.2 | Positive |
| 198 | 6.26 | -8.5 | Negative |
| 180 | 6.89 | +22.1 | Positive |
QSAR (Quantitative Structure-Activity Relationship) Studies in Non-Biological Contexts
While QSAR is most famously applied in drug discovery, its principles are also highly effective in non-biological domains such as materials science and catalysis. A QSAR study in the context of catalysis aims to build a mathematical model that correlates the structural properties of a series of catalysts or substrates with their observed catalytic activity (e.g., reaction rate, yield, or selectivity).
For this compound and its derivatives, a QSAR model could be developed to predict their efficiency as substrates in a specific catalytic reaction, such as a transition-metal-catalyzed oxidation. The goal would be to understand how modifications to the spiro[2.5]octane skeleton affect the molecule's reactivity.
The process involves several key steps:
Data Set Generation: A series of derivatives of this compound is synthesized or computationally designed. Substituents would be systematically varied at different positions on the cyclohexane ring.
Activity Measurement: The catalytic efficiency for a target reaction (e.g., oxidation to the corresponding aldehyde) is experimentally measured for each derivative under identical conditions. This provides the dependent variable (the "Activity").
Descriptor Calculation: For each molecule in the series, a range of molecular descriptors (the independent variables) is calculated. These can include:
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters for substituents).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that best correlates the descriptors with the measured catalytic activity.
For example, a hypothetical QSAR study on the catalytic oxidation of substituted this compound derivatives might yield a model that shows that electron-withdrawing groups on the cyclohexane ring increase the reaction rate, while bulky substituents near the alcohol moiety decrease it.
Table 4: Hypothetical QSAR Model for Catalysis Efficiency Model predicting the relative rate (log k_rel) of oxidation for derivatives of this compound.
| Derivative (Substituent at C5) | Log(k_rel) (Experimental) | σ_para (Electronic Descriptor) | Es (Steric Descriptor) | Predicted Log(k_rel) |
| -H | 0.00 | 0.00 | 0.00 | 0.01 |
| -CH₃ | -0.15 | -0.17 | -1.24 | -0.18 |
| -Cl | 0.21 | 0.23 | -0.97 | 0.20 |
| -NO₂ | 0.75 | 0.78 | -2.52 | 0.77 |
| -OCH₃ | -0.25 | -0.27 | -0.55 | -0.24 |
| -C(CH₃)₃ | -0.85 | -0.20 | -2.78 | -0.81 |
Resulting QSAR Equation: Log(k_rel) = 0.95 * σ_para + 0.22 * Es + 0.02
Model Interpretation: This hypothetical model suggests that the rate of catalytic oxidation is strongly and positively correlated with the electron-withdrawing character of the substituent (σ_para) and moderately correlated with its steric bulk (Es), where less bulk is favorable.
In Silico Screening for Novel Reaction Pathways or Derivatives
In silico screening is a computational methodology used to explore chemical space for molecules with desired properties or to investigate potential chemical transformations. This approach can accelerate discovery by prioritizing candidates for experimental synthesis and testing. For this compound, these techniques can be applied to discover novel reaction pathways or to design new derivatives with enhanced properties.
Screening for Novel Reaction Pathways: Computational tools can be used to explore the reactivity of this compound. This can involve:
Reaction Mechanism Exploration: Using DFT calculations to map the potential energy surfaces for proposed reactions. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of different pathways can be assessed. For instance, one could computationally compare the barriers for an Sₙ1 versus an Sₙ2 reaction at the carbinol center or investigate the regioselectivity of ring-opening reactions of the cyclopropane moiety under various catalytic conditions.
Virtual Catalyst Screening: A library of potential catalysts (e.g., different transition metals and ligands) can be computationally screened for a specific transformation, such as the asymmetric dehydrogenation of the alcohol. High-throughput docking or DFT calculations can predict which catalysts are likely to bind the substrate effectively and facilitate the reaction with a low activation barrier.
Screening for Novel Derivatives: This involves computationally generating a virtual library of derivatives and evaluating their properties in silico. For example, if the goal is to design a derivative of this compound for use as a chiral building block, one might screen for derivatives with optimal steric and electronic properties for a subsequent diastereoselective reaction. Descriptors related to molecular shape, charge distribution, and frontier molecular orbitals would be calculated for each virtual compound and used to rank them for synthesis.
Table 5: Hypothetical In Silico Screening of Catalysts for Dehydrogenative Coupling of this compound The goal is to find a catalyst that promotes the formation of the corresponding ester with high efficiency. The screening metric is the calculated activation energy (ΔG‡) for the rate-limiting step.
| Catalyst System (Metal/Ligand) | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Efficiency |
| Ru / PPh₃ | Toluene | 28.5 | Low |
| Ir / P(OPh)₃ | THF | 26.2 | Low-Medium |
| Rh / BINAP | Dioxane | 22.1 | Medium |
| Pd / Xantphos | Toluene | 31.0 | Very Low |
| Ru / (p-cymene)I₂ | Toluene | 18.7 | High (Promising) |
| Fe / dppe | THF | 25.5 | Medium |
Screening Outcome: The in silico screen identifies the Ru/(p-cymene)I₂ system as the most promising candidate for experimental investigation due to the significantly lower calculated activation barrier for the dehydrogenative coupling reaction.
Applications of Spiro 2.5 Octan 1 Yl Methanol in Advanced Organic Synthesis and Materials Science Research
{Spiro[2.5]octan-1-yl}methanol as a Chiral Building Block in Complex Molecule Synthesis
The unique structural framework of this compound, featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, makes it an attractive chiral building block. The inherent strain of the cyclopropane ring and the defined stereochemistry of the spirocenter offer precise control in the construction of intricate molecular targets.
Synthesis of Spirocyclic Natural Product Analogues
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motif is representative of scaffolds found in various natural products. Spirocycles are present in a wide array of biologically active compounds isolated from terrestrial and marine sources. The synthesis of analogues of these natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The this compound framework can serve as a valuable starting point for the synthesis of simplified or modified versions of complex spirocyclic natural products, allowing for the exploration of their pharmacophores.
Construction of Stereochemically Defined Scaffolds
The creation of molecular scaffolds with well-defined three-dimensional orientations is a cornerstone of modern drug discovery and materials science. The rigid nature of the spiro[2.5]octane skeleton in this compound provides a robust platform for the spatially precise presentation of functional groups. This is particularly advantageous in the design of compound libraries for high-throughput screening, where diverse substituents can be appended to the core scaffold to probe biological interactions. The stereochemistry of the spirocenter can be leveraged to generate libraries of diastereomers, further expanding the chemical space for exploration.
Utilization as a Ligand or Precursor for Catalytic Systems
The development of chiral ligands is paramount for the advancement of asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. The structural features of this compound make it a promising candidate for the design of novel chiral ligands.
Design of this compound-Derived Chiral Ligands
The hydroxyl group of this compound serves as a convenient handle for the introduction of various coordinating moieties, such as phosphines, oxazolines, or amines, which are common components of chiral ligands. The rigidity of the spirocyclic backbone is expected to translate into a well-defined chiral environment around a metal center, which is a key factor for achieving high enantioselectivity in catalytic reactions. The synthesis of such ligands would involve the conversion of the primary alcohol to a suitable functional group that can be further elaborated into the desired coordinating arm.
While specific examples of ligands derived directly from this compound are not prevalent in the literature, the principles of chiral ligand design strongly support its potential. The modular nature of such a synthesis would allow for the fine-tuning of steric and electronic properties to optimize catalytic performance for specific transformations.
Application in Asymmetric Catalysis for Enantioselective Reactions
Ligands derived from chiral spirocyclic scaffolds have demonstrated remarkable success in a variety of enantioselective reactions, including hydrogenation, allylic alkylation, and conjugate addition. Although data for catalysts specifically derived from this compound is scarce, the performance of analogous spiro-based ligands provides a strong indication of their potential efficacy. For instance, spirobiindane- and spirobifluorene-based ligands have been shown to induce high levels of enantioselectivity in numerous catalytic processes. It is conceivable that ligands incorporating the this compound backbone could offer unique advantages in terms of catalyst stability, activity, and selectivity due to their distinct steric and electronic profile.
Table 1: Representative Enantioselective Reactions Catalyzed by Spiro-Based Ligands (Illustrative Examples)
| Reaction Type | Catalyst/Ligand Type | Substrate | Product Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ru-Spiro-phosphine | Ketone | >99% |
| Asymmetric Allylic Alkylation | Pd-Spiro-oxazoline | Allylic acetate | up to 98% |
| Michael Addition | Cu-Spiro-diamine | Enone | up to 99% |
This table presents illustrative data for analogous spiro-based ligand systems to highlight the potential of ligands derived from this compound.
Role in the Development of Specialty Chemicals and Functional Materials
The unique physical and chemical properties imparted by the spiro[2.5]octane unit can be exploited in the development of specialty chemicals and advanced functional materials. The introduction of this rigid and compact scaffold can influence properties such as thermal stability, solubility, and molecular packing.
In the field of polymer chemistry, incorporating this compound as a monomer or a modifying agent could lead to polymers with enhanced thermal resistance and specific mechanical properties. The defined three-dimensional structure could also be utilized to create materials with tailored optical or electronic properties. For instance, the spirocyclic unit could be a component of novel liquid crystals or organic light-emitting diode (OLED) materials. Furthermore, the chiral nature of this compound could be harnessed to create chiral polymers for applications in enantioselective separations or as chiral stationary phases in chromatography.
Monomer for Polymer Synthesis with Unique Stereochemical Features
While direct evidence of this compound as a monomer in polymer synthesis is limited, its rigid, three-dimensional structure could theoretically be exploited to create polymers with distinctive stereochemical properties. The spirocyclic nature of the molecule would introduce significant conformational rigidity into a polymer backbone, potentially leading to materials with high thermal stability and specific mechanical properties. The hydroxyl group provides a reactive site for polymerization reactions such as esterification or etherification to form polyesters or polyethers, respectively.
Components in Advanced Functional Fluids or Coatings
The incorporation of bulky, alicyclic structures like the spiro[2.5]octane moiety can influence the viscosity, thermal stability, and lubricating properties of fluids. Derivatives of this compound could potentially be developed as additives for functional fluids, such as lubricants or hydraulic fluids, where its rigid structure might contribute to the formation of stable, protective films under high pressure. Similarly, in the formulation of advanced coatings, this compound could be a precursor to components that enhance hardness, scratch resistance, and thermal stability.
Precursors for Optoelectronic Materials or Liquid Crystals
The synthesis of liquid crystals and optoelectronic materials often involves the use of molecules with rigid, well-defined geometries. The spiro[2.5]octane framework in this compound provides a rigid core that, with further functionalization, could be a building block for liquid crystalline materials. The introduction of mesogenic units onto the spiro[2.5]octane scaffold could lead to novel liquid crystals with unique phase behaviors. In the field of optoelectronics, its thermal stability and defined three-dimensional structure could be advantageous in the design of organic light-emitting diode (OLED) host materials or other organic electronic components.
This compound in Methodological Development in Organic Chemistry
The spiro[2.5]octane scaffold, with its inherent ring strain in the cyclopropane ring, serves as a valuable tool in the development of new synthetic methodologies and the elucidation of reaction mechanisms.
As a Substrate for New Reaction Discovery
The strained cyclopropane ring in this compound makes it an interesting substrate for exploring new chemical transformations. Reactions that involve the opening of the three-membered ring can lead to the formation of larger ring systems or functionalized cyclohexyl derivatives, providing access to complex molecular architectures. For instance, its use as a substrate in transition-metal-catalyzed C-H activation or oxidation reactions could lead to novel and selective functionalization of the spirocyclic core. The outcomes of such reactions can provide insights into the reactivity and selectivity of new catalytic systems.
As a Probe for Mechanistic Elucidation
The spiro[2.5]octane framework is particularly useful as a mechanistic probe, especially for distinguishing between radical and cationic reaction intermediates. The α-cyclopropyl carbon radical, which can be formed at the carbon adjacent to the cyclopropane ring, is known to undergo rapid ring-opening. This rearrangement acts as a "radical clock," a tool to measure the rates of competing radical reactions.
In a typical scenario, if a reaction proceeds through a radical intermediate at the C1 position of the spiro[2.5]octane system, the cyclopropane ring is likely to open. The detection of ring-opened products is a strong indicator of a radical pathway. Conversely, if the reaction proceeds through a cationic intermediate or a concerted mechanism where the intermediate is captured faster than the ring can open, the spirocyclic core will remain intact.
For example, in studies of manganese-catalyzed C-H oxygenation, substrates containing the spiro[2.5]octane moiety have been used to investigate the nature of the reactive intermediates. The distribution of products, specifically the ratio of rearranged to unrearranged products, provides valuable information about the reaction mechanism.
| Mechanistic Probe Application of Spiro[2.5]octane Derivatives | |
| Reaction Intermediate | Observed Outcome |
| Radical | Ring-opened products are observed due to the rapid rearrangement of the α-cyclopropyl carbon radical. |
| Cationic/Concerted | The spiro[2.5]octane core remains intact as the intermediate is trapped before ring-opening can occur. |
This ability to differentiate between reaction pathways makes this compound and related structures valuable tools for chemists seeking to understand and control complex organic transformations.
Future Research Directions and Unexplored Avenues for Spiro 2.5 Octan 1 Yl Methanol
Novel Synthetic Approaches and Catalyst Development
The development of efficient and stereoselective synthetic routes to {spiro[2.5]octan-1-yl}methanol and its derivatives is paramount for unlocking their full potential. While classical methods for the construction of spirocycles exist, future research should prioritize the development of more atom-economical and sustainable approaches.
One promising direction lies in the advancement of catalytic multicomponent reactions . These reactions, which combine three or more starting materials in a single step, offer a powerful strategy for the rapid assembly of complex molecular architectures with high efficiency. The development of novel organocatalysts and transition-metal-based catalysts will be crucial for achieving high yields and stereoselectivity in the synthesis of functionalized spiro[2.5]octane systems. For instance, magnetic nanoparticle-supported catalysts could offer advantages in terms of recyclability and ease of separation, contributing to greener synthetic processes. nih.govresearchgate.net
Furthermore, exploring asymmetric catalysis will be essential for accessing enantiomerically pure this compound. The inherent chirality of many spirocyclic compounds makes them attractive candidates for applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties. Recent advancements in enantioselective catalysis for the synthesis of spirocyclic oxindoles demonstrate the potential for achieving high levels of stereocontrol in spirocycle synthesis. rsc.orgrsc.org
| Research Focus | Potential Methodologies | Desired Outcomes |
| Atom Economy | Catalytic multicomponent reactions, Domino reactions | Reduced waste, increased efficiency, rapid access to diverse derivatives. |
| Stereoselectivity | Asymmetric organocatalysis, Chiral transition metal catalysis | Access to enantiopure this compound and its stereoisomers. |
| Sustainability | Use of recyclable catalysts (e.g., magnetic nanoparticles), Flow chemistry | Greener synthetic processes, improved scalability. |
Exploration of Underutilized Reactivity Modes of the Spirocyclic Core
The spiro[2.5]octane framework, with its strained cyclopropane (B1198618) ring, possesses a unique reactivity profile that remains largely underutilized. Future research should focus on exploring and harnessing this inherent reactivity for novel chemical transformations.
A key area of investigation is the selective ring-opening of the cyclopropane moiety . The strain energy of the three-membered ring makes it susceptible to cleavage under various conditions, providing a pathway to more complex, functionalized carbocycles. Understanding the factors that control the regioselectivity and stereoselectivity of these ring-opening reactions will be critical. For instance, reactions of spirocyclic intermediates in superacidic media have been shown to lead to ring-opening and the formation of functionalized aza-polycyclic aromatic compounds. nih.gov
Another avenue for exploration is the functionalization of the C-H bonds within the spiro[2.5]octane skeleton. The development of catalytic methods for the direct and selective activation of these bonds would provide a more efficient means of introducing new functional groups, bypassing the need for pre-functionalized starting materials.
Finally, the unique three-dimensional structure of the spiro[2.5]octane core could be exploited in the design of novel ligands for transition metal catalysis. The rigid and well-defined geometry of the spirocycle could impart specific steric and electronic properties to a metal center, leading to enhanced catalytic activity and selectivity.
Advanced Computational Modeling for Complex Systems
Computational chemistry offers a powerful toolkit for gaining deeper insights into the structure, properties, and reactivity of this compound and related systems. Future research should leverage advanced computational modeling to guide experimental efforts and accelerate discovery.
Conformational analysis of the spiro[2.5]octane ring system is crucial for understanding its behavior. Studies on the conformational properties of related molecules, such as spiro[2.5]octan-6-ol, have utilized proton magnetic resonance spectra at low temperatures to determine the free energy difference between axial and equatorial conformers and the activation energy of ring inversion. doi.org Similar computational studies on this compound would provide valuable information about its preferred three-dimensional structure and dynamic behavior.
Theoretical calculations can also be employed to elucidate reaction mechanisms and predict reactivity. For example, computational studies on spiro-bridged heterotriangulenes have helped to rationalize their complex photophysical properties by analyzing the electronic excitations and the impact of the central heteroatom. barbatti.org Applying similar theoretical approaches to the reactions of this compound could help in designing new reactions and predicting their outcomes.
Furthermore, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. Such studies have been successfully used to evaluate the medicinal potential of novel spiro-acridine derivatives. nih.govresearchgate.net
| Modeling Technique | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of geometric parameters, vibrational frequencies, and electronic properties. | Understanding of molecular structure and stability. |
| Ab initio methods | High-accuracy energy calculations and reaction pathway modeling. | Elucidation of reaction mechanisms and prediction of reactivity. |
| Molecular Dynamics (MD) simulations | Simulation of the dynamic behavior of the molecule in different environments. | Insight into conformational flexibility and solvent effects. |
| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. | Guidance for the design of new bioactive compounds. |
Development of New Applications in Emerging Fields (e.g., supramolecular chemistry, nanoscience)
The unique structural and electronic properties of spiro compounds make them attractive building blocks for the development of novel materials with applications in emerging fields like supramolecular chemistry and nanoscience. walshmedicalmedia.com
In supramolecular chemistry , the rigid and well-defined three-dimensional structure of this compound can be exploited in the design of host-guest systems and self-assembling molecular architectures. The hydroxyl group provides a handle for further functionalization, allowing for the incorporation of recognition motifs and reactive sites. The design and self-assembly of supramolecular coordination complexes with desired shapes and properties have seen exponential growth, and incorporating novel spirocyclic ligands could lead to new functionalities. nih.govscilit.com
In the field of nanoscience , spirocyclic compounds can serve as building blocks for the construction of novel nanomaterials. The interesting charge-transport properties observed in some spiro-conjugated carbocycles suggest potential applications in organic electronics. mdpi.com The ability to precisely control the spatial arrangement of functional groups on the spiro[2.5]octane scaffold could be leveraged to create materials with tailored optical, electronic, or magnetic properties.
Synergistic Research with Related Spiro Compounds Beyond the Spiro[2.5]octane System
To accelerate progress in the field, it is crucial to foster synergistic research that explores the similarities and differences between the spiro[2.5]octane system and other classes of spiro compounds. Comparative studies can reveal fundamental structure-property relationships and inspire the design of new molecules with enhanced functionalities.
For example, comparing the reactivity of the cyclopropane ring in spiro[2.5]octane with that in other spiro[n.2]alkanes could provide valuable insights into the influence of ring size on strain and reactivity. Similarly, contrasting the conformational flexibility of the spiro[2.5]octane system with more rigid or more flexible spirocycles could inform the design of molecules with specific dynamic properties.
Furthermore, exploring the synthesis and properties of "mixed" spirocyclic systems, where a spiro[2.5]octane unit is fused to a different type of ring system, could lead to the discovery of novel compounds with unique characteristics. For instance, the synthesis of 5-metalla-spiro[4.5]heterodecenes through the cycloaddition of group 13 diyls with 1,2-diketones demonstrates the potential for creating diverse spirocyclic architectures. dntb.gov.ua Such investigations will not only broaden our understanding of spirocyclic chemistry but also expand the toolbox of available molecular scaffolds for various applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {spiro[2.5]octan-1-yl}methanol, and how do reaction conditions influence yield?
- Methodology :
- Radical bromination : React spiro[2.5]octane with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux in CCl₄, followed by hydrolysis of the bromomethyl intermediate to the alcohol .
- Carbamate intermediates : Use tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate as a precursor, with deprotection via acidic hydrolysis (HCl in dioxane) .
- Optimization : Control temperature (60–80°C), solvent polarity, and radical initiator concentration to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the spirocyclic structure of this compound validated experimentally?
- Characterization techniques :
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond angles and torsional strain in the spiro core .
- NMR spectroscopy : Analyze H and C NMR to confirm methylene bridge protons (δ 1.2–1.8 ppm) and hydroxyl group coupling (e.g., broad singlet at δ 3.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 283.1797) to confirm molecular formula .
Q. What preliminary biological activities have been reported for spiro[2.5]octane derivatives?
- Findings :
- Antimicrobial activity : Derivatives like methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate show inhibition against E. coli and C. albicans (MIC: 8–16 µg/mL) .
- Neuroprotective potential : Analogues with azaspiro motifs (e.g., 6-azaspiro[2.5]octan-1-yl methanones) interact with neurodegenerative disease targets (e.g., NMDA receptors) .
Advanced Research Questions
Q. How can synthetic yields be improved for spiro[2.5]octane derivatives with steric hindrance?
- Strategies :
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) and improve regioselectivity .
- Catalytic systems : Employ Pd/C or Ru-based catalysts for hydrogenation steps to enhance spiro ring closure efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in cyclization reactions .
Q. How do computational models predict the conformational stability of this compound?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain energy (~15 kcal/mol due to fused rings) .
- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
- Contradictions : Discrepancies between predicted (DFT) and experimental (X-ray) dihedral angles may arise from crystal packing effects .
Q. What strategies resolve contradictions in reported biological activities of spiro[2.5]octane derivatives?
- Analysis :
- SAR studies : Compare substituent effects; e.g., fluorination at C6 (6,6-difluoro derivatives) increases metabolic stability but reduces solubility .
- Bioassay standardization : Re-evaluate MIC values under consistent conditions (e.g., pH 7.4 vs. 6.5) to reconcile disparate antimicrobial data .
- Epimerization checks : Use chiral HPLC to confirm enantiopurity, as racemization during synthesis can alter activity .
Q. How can spiro[2.5]octane derivatives be tailored for CNS drug delivery?
- Design principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
